Cas no 392317-71-4 (ethyl 2-(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanylacetate)

Ethyl 2-(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanylacetate is a specialized thiadiazole derivative with applications in pharmaceutical and agrochemical research. Its structure features a 1,3,4-thiadiazole core functionalized with a pentanamido group and a sulfanylacetate moiety, offering versatility in synthetic modifications. The compound’s key advantages include its potential as a bioactive intermediate, particularly in the development of antimicrobial or antitumor agents, due to the thiadiazole scaffold’s known pharmacological properties. The ethyl ester group enhances solubility in organic solvents, facilitating further derivatization. Its well-defined reactivity profile makes it a valuable building block for heterocyclic chemistry and drug discovery efforts. Proper handling under controlled conditions is recommended due to its reactive functional groups.
ethyl 2-(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanylacetate structure
392317-71-4 structure
Product Name:ethyl 2-(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanylacetate
CAS No:392317-71-4
MF:C11H17N3O3S2
MW:303.400979757309
CID:6439085
Update Time:2025-06-28

ethyl 2-(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanylacetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanylacetate
    • ethyl 2-((5-pentanamido-1,3,4-thiadiazol-2-yl)thio)acetate
    • Acetic acid, 2-[[5-[(1-oxopentyl)amino]-1,3,4-thiadiazol-2-yl]thio]-, ethyl ester
    • Inchi: 1S/C11H17N3O3S2/c1-3-5-6-8(15)12-10-13-14-11(19-10)18-7-9(16)17-4-2/h3-7H2,1-2H3,(H,12,13,15)
    • InChI Key: BBDCLKCIFQATOY-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)CSC1=NN=C(NC(=O)CCCC)S1

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • pka: 9.20±0.50(Predicted)

ethyl 2-(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanylacetate Pricemore >>

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Additional information on ethyl 2-(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanylacetate

Ethyl 2-(5-Pentanamido-1,3,4-Thiadiazol-2-Yl)Sulfanylacetate: A Comprehensive Overview

Ethyl 2-(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanylacetate, with CAS No. 392317-71-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities and potential applications in drug development. The structure of this compound is characterized by a thiadiazole ring system substituted with a pentanamido group and an ethyl sulfanylacetate moiety. These structural features contribute to its unique chemical properties and biological functions.

The thiadiazole ring system is a heterocyclic structure that has been widely explored in medicinal chemistry due to its ability to interact with various biological targets. The substitution pattern of the thiadiazole ring in ethyl 2-(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanylacetate plays a crucial role in determining its pharmacological activity. Recent studies have highlighted the potential of thiadiazole derivatives as anti-inflammatory agents, where the pentanamido group may enhance the compound's ability to inhibit pro-inflammatory cytokines.

Ethyl 2-(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanylacetate has also been investigated for its role in modulating cellular signaling pathways. The sulfanylacetate moiety is known to participate in redox reactions, making this compound a potential candidate for antioxidant therapies. In vitro studies have demonstrated that this compound exhibits moderate antioxidant activity, which could be attributed to its ability to scavenge free radicals and reduce oxidative stress.

One of the most promising applications of ethyl 2-(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanylacetate lies in its potential as an antitumor agent. Preclinical studies have shown that this compound can induce apoptosis in cancer cells by targeting specific oncogenic pathways. The pentanamido group may enhance the compound's selectivity towards cancer cells while minimizing toxicity to normal cells.

In addition to its therapeutic potential, ethyl 2-(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanylacetate has also been studied for its role in agricultural applications. Research indicates that this compound may act as a plant growth regulator by influencing hormone signaling pathways in plants. This property could make it a valuable tool in enhancing crop yields and improving agricultural sustainability.

Despite its numerous potential applications, further research is required to fully understand the mechanisms underlying the biological activities of ethyl 2-(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanylacetate. Ongoing studies are focusing on optimizing its pharmacokinetic properties and evaluating its safety profile for clinical use. Collaborative efforts between chemists and biologists are essential to unlock the full therapeutic potential of this compound.

In conclusion, ethyl 2-(5-pentanamido-1,3,4-thiadiazol-2-yl)sulfanylacetate represents a promising candidate for various biomedical and agricultural applications. Its unique chemical structure and diverse biological activities make it a subject of intense research interest. As advancements in chemical synthesis and biological screening continue to evolve, this compound holds great promise for contributing to the development of novel therapeutic agents and agricultural solutions.

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